molecular formula C11H22N2 B12516651 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- CAS No. 714957-95-6

1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)-

Cat. No.: B12516651
CAS No.: 714957-95-6
M. Wt: 182.31 g/mol
InChI Key: VXUYNDASAUGNMM-IUCAKERBSA-N
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Description

1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is a unique organic compound characterized by its imidazole ring structure with two tert-butyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- typically involves the reaction of imidazole derivatives with tert-butylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the tert-butylation process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The tert-butyl groups can be substituted with other functional groups, leading to a variety of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the design of pharmaceuticals and bioactive compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the tert-butyl groups can affect the compound’s binding affinity and specificity for its targets, modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound without the tert-butyl groups.

    4,5-Dimethylimidazole: A similar compound with methyl groups instead of tert-butyl groups.

    1H-Imidazole, 4,5-diphenyl-: A derivative with phenyl groups at the 4 and 5 positions.

Uniqueness

1H-Imidazole, 4,5-bis(1,1-dimethylethyl)-4,5-dihydro-, (4R,5R)- is unique due to the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

CAS No.

714957-95-6

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(4R,5R)-4,5-ditert-butyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H22N2/c1-10(2,3)8-9(11(4,5)6)13-7-12-8/h7-9H,1-6H3,(H,12,13)/t8-,9-/m0/s1

InChI Key

VXUYNDASAUGNMM-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](N=CN1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1C(N=CN1)C(C)(C)C

Origin of Product

United States

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